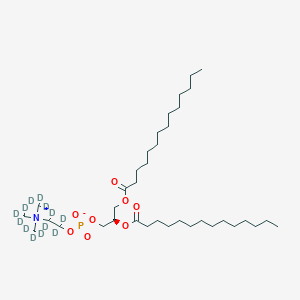

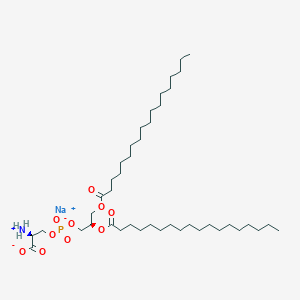

1,2-Distearoyl-sn-glycero-3-phospho-L-serine sodium salt

Vue d'ensemble

Description

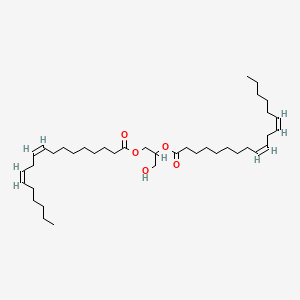

The compound is a type of phospholipid, which are a class of lipids that are a major component of all cell membranes as they can form lipid bilayers . Phospholipids contain a phosphate group in their molecules, often with a choline group attached, and can form either liposomes, bilayer sheets, micelles, or lamellar structures, depending on their specific chemical characteristics .

Molecular Structure Analysis

The molecular structure of phospholipids is typically composed of a hydrophilic “head” containing a phosphate group, and two hydrophobic “tails” derived from fatty acids . The specific structure of this compound would depend on the nature of the fatty acids and the presence of any additional functional groups.Chemical Reactions Analysis

Phospholipids can participate in a variety of chemical reactions, particularly those involving the hydrolysis of ester bonds. They can also undergo exchange reactions with other phospholipids under the action of phospholipases .Physical and Chemical Properties Analysis

Phospholipids are typically amphipathic, meaning they have both hydrophilic and hydrophobic regions . This allows them to form various structures in aqueous solutions, such as micelles and lipid bilayers . The exact physical and chemical properties of this compound would depend on its specific structure.Applications De Recherche Scientifique

Complex Compound Synthesis and Applications

Chemical Synthesis and Characterization Techniques : A study highlighted the preparation and characterization of sodium 5-cyanotetrazolate and its derivatives through N-oxidation and subsequent reactions to produce various ionic derivatives. These compounds were characterized by X-ray diffraction, NMR, IR, Raman spectroscopy, and mass spectrometry, demonstrating methods for synthesizing and analyzing complex chemical structures (Klapötke et al., 2015).

Reactivity and Bond Activation : Research on the pentaphenylborole reaction with sodium phosphaethynolate revealed insights into bond activation and heterocycle synthesis. This study sheds light on the chemical reactivity of complex compounds and their potential applications in creating novel heterocyclic structures (Yan Li et al., 2017).

Environmental Remediation : The synthesis and evaluation of a trianionic surfactant for removing Pb(II) ions from aqueous solutions by flotation method were discussed. This research illustrates the application of complex sodium compounds in environmental cleanup and pollution mitigation (El-Sharaky et al., 2018).

Coordination Chemistry : A study on sodium phenolate compounds provided insights into their coordination chemistry, highlighting the synthesis of novel sodium complexes. This research is relevant for understanding the coordination environments and crystal structures of sodium-based compounds (Binda et al., 2018).

Biochemical Research : The synthesis of poly(acrylamide) copolymers containing 3,5-dideoxy-d-arabino-2-octulopyranosylonic acid residues was reported. Such studies highlight the role of complex sodium compounds in biochemical research and their potential for creating artificial antigens (Kosma et al., 1989).

Mécanisme D'action

Target of Action

It’s known that this compound is a type of phospholipid , which are major components of all cell membranes and play crucial roles in cellular functions.

Mode of Action

1,2-Distearoyl-sn-glycero-3-phospho-L-serine sodium salt, as a phospholipid, is commonly used as a component of liposome formulations and drug delivery systems . It has unique chemical properties that make it an effective tool for encapsulating drugs and delivering them to specific targets in the body . It acts as a stabilizer and emulsifier, which can improve the solubility and bioavailability of drugs .

Pharmacokinetics

As a component of liposome formulations, it can enhance the bioavailability of encapsulated drugs by improving their solubility .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in a study of phase transitions in cholesterol-phospholipid mixtures, cholesterol was found to be much less miscible with DSPS in the gel phase than the liquid crystal phase . This suggests that the lipid environment can impact the behavior of this phospholipid.

Orientations Futures

Propriétés

IUPAC Name |

sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H82NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h38-39H,3-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1/t38-,39+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRBMGBLPUBGJL-MBAWARMDSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCCCC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCCCC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H81NNaO10P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677076 | |

| Record name | Sodium (2S,8R)-2-azaniumyl-8-(octadecanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphaoctacosan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

814.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321595-13-5 | |

| Record name | Sodium (2S,8R)-2-azaniumyl-8-(octadecanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphaoctacosan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 2,3-dihydroxypropyl (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl phosphate](/img/structure/B6595515.png)

![Sodium (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate](/img/structure/B6595518.png)